6-bromo-1H-indol-7-ol
Overview
Description
6-Bromo-1H-indol-7-ol is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-indol-7-ol typically involves the bromination of 1H-indol-7-ol. One common method is the electrophilic aromatic substitution reaction, where 1H-indol-7-ol is treated with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to ensure selective bromination at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the overall efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various quinonoid structures. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: 1H-indol-7-ol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1H-indol-7-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-bromo-1H-indol-7-ol involves its interaction with various molecular targets, such as enzymes and receptors. The bromine and hydroxyl groups enhance its binding affinity and specificity. For instance, it may inhibit certain enzymes by forming strong hydrogen bonds and halogen interactions with the active site residues, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
5-Bromo-1H-indol-7-ol: Similar structure but bromine is at the 5-position.
7-Bromo-1H-indol-6-ol: Bromine and hydroxyl groups are swapped in positions compared to 6-bromo-1H-indol-7-ol.
6-Chloro-1H-indol-7-ol: Chlorine replaces bromine, affecting reactivity and biological activity.
Uniqueness: this compound is unique due to the specific positioning of the bromine and hydroxyl groups, which significantly influences its chemical reactivity and biological properties. This specific arrangement allows for selective interactions in various chemical and biological systems, making it a valuable compound for targeted applications.
Biological Activity
6-Bromo-1H-indol-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound, with the molecular formula C₈H₆BrN₁O and a molecular weight of approximately 214.04 g/mol, features a bromine atom at the 6-position and a hydroxyl group at the 7-position of the indole ring. This unique arrangement contributes to its chemical reactivity and biological activity, making it a valuable candidate for drug development and other applications.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For example, studies have shown that derivatives of this compound can outperform standard antibiotics in certain assays, suggesting its potential as an alternative or adjunctive treatment for infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies reveal that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell survival and proliferation. This makes it a candidate for further exploration in cancer therapeutics .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using the DPPH free radical scavenging assay. The compound exhibited significant scavenging activity, with an IC50 value indicating effective protection against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by forming strong hydrogen bonds and halogen interactions with active site residues. This interaction can block enzyme activity, which is crucial in pathways related to disease progression.
- Receptor Modulation : It can bind to specific receptors involved in signaling pathways, potentially altering cellular responses that lead to therapeutic effects against infections and tumors .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromo-1H-indol-7-ol | Bromine at the 5-position | Different reactivity patterns |
4-Bromo-1H-indol-7-ol | Bromine at the 4-position | Notable antimicrobial properties |
6-Chloro-1H-indole | Chlorine replaces bromine | Affects reactivity; different activity |
The positioning of bromine and hydroxyl groups significantly influences the biological activities of these compounds. For instance, while both 6-bromo and 5-bromo derivatives exhibit antimicrobial properties, their mechanisms may differ due to their structural variations.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several indole derivatives including this compound against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that this compound significantly reduced bacterial viability compared to control groups, highlighting its potential as a therapeutic agent .
- Cancer Cell Apoptosis Induction : In another study focusing on cancer biology, researchers treated various cancer cell lines with this compound. The results showed increased rates of apoptosis and cell cycle arrest at specific phases, suggesting that this compound could be developed into a novel anticancer drug .
Properties
IUPAC Name |
6-bromo-1H-indol-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-2-1-5-3-4-10-7(5)8(6)11/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODPLXFAXMLBLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858593 | |
Record name | 6-Bromo-1H-indol-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227600-53-4 | |
Record name | 6-Bromo-1H-indol-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227600-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1H-indol-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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